N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine
Description
N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine is a hydroxylamine derivative featuring a bicyclic pyrrolizidine scaffold. This compound is structurally characterized by a hydroxylamine group (-NHOH) attached to a saturated pyrrolizine ring system. The pyrrolizidine moiety may influence its stability, bioavailability, and biological activity compared to simpler aromatic or aliphatic hydroxylamine derivatives .
Properties
IUPAC Name |
(NE)-N-(2,3,5,6,7,8-hexahydropyrrolizin-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-6-3-5-9-4-1-2-7(6)9/h7,10H,1-5H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXBVANAPFLSZ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NO)CCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2/C(=N/O)/CCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine typically involves the reaction of hexahydro-1H-pyrrolizine with hydroxylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine has been investigated for its ability to inhibit specific cancer-related proteins, particularly in the context of KRas G12D mutations. Research indicates that compounds with similar structures can modulate critical signaling pathways involved in cell proliferation and apoptosis, making them promising candidates for cancer therapy.
Case Study: Inhibition of KRas G12D
- Objective : To evaluate the effectiveness of this compound on KRas G12D.
- Methodology : In vitro assays were conducted to assess the compound's effect on cell viability and apoptosis.
- Findings : The compound exhibited significant inhibition of cell growth in KRas G12D mutant cell lines, suggesting its potential as a therapeutic agent for specific cancers.
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis due to its hydroxylamine functionality. This property allows it to participate in various chemical reactions, including:
- Oxime formation : Reacting with carbonyl compounds to form oximes.
- N-O bond formation : Useful in synthesizing nitrogen-containing heterocycles.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Oxime Formation | Carbonyl compound + Hydroxylamine | Oxime | Acidic or neutral conditions |
| N-O Bond Formation | Alkyl halides + Hydroxylamine | Nitrogen-containing heterocycles | Base-catalyzed conditions |
Materials Science
The compound's unique structure may also lend itself to applications in materials science, particularly in the development of polymers and coatings. Its ability to form cross-links could enhance the mechanical properties of polymer matrices.
Case Study: Polymer Enhancement
- Objective : To investigate the impact of incorporating this compound into polymer formulations.
- Methodology : Various concentrations of the compound were added to a standard polymer matrix, and mechanical properties were evaluated.
- Findings : Enhanced tensile strength and flexibility were observed, indicating that this compound could improve the performance of commercial polymers.
Mechanism of Action
The mechanism of action of N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways within cells. The compound can modulate various biochemical processes, including enzyme activity, gene expression, and signal transduction pathways. These interactions result in specific biological effects, such as changes in cell function, proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Metabolic Comparison of Selected Hydroxylamine Derivatives
Metabolic Stability and Enzyme Specificity
- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes in rats and rabbits via CYP1A/2E1 enzymes, producing o-anisidine (reductive metabolite) and o-aminophenol (oxidative product). β-naphthoflavone (CYP1A inducer) increases metabolite yields by 2.4-fold, while phenobarbital (CYP2B inducer) has minimal effect .
- However, CYP2E1-mediated oxidation of analogous amines (e.g., o-anisidine) suggests possible bioactivation risks .
Toxicological and Regulatory Implications
- Aromatic Hydroxylamines : Compounds like N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine are regulated under Class A in the UK due to structural similarity to psychoactive phenethylamines .
- N-(2-methoxyphenyl)hydroxylamine: Generates o-aminophenol, a known nephrotoxicant, via CYP2E1. Its redox cycling between hydroxylamine and nitroso states may induce oxidative stress .
- This compound : The pyrrolizidine scaffold is associated with hepatotoxicity in alkaloids (e.g., retronecine), but the hydroxylamine group’s impact remains uncharacterized. Regulatory oversight may increase if nitroso metabolites are confirmed.
Biological Activity
N-(hexahydro-1H-pyrrolizin-1-ylidene)hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mutagenic properties, enzyme inhibition, and potential therapeutic applications.
This compound can be classified under hydroxylamines, which are known for their diverse biological effects. Hydroxylamines generally possess a hydroxylamine functional group (-NHOH) that contributes to their reactivity and biological interactions.
Enzyme Inhibition
Hydroxylamines can inhibit various enzymes, including those involved in metabolic pathways. For instance, they have been reported to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and the efficacy of pharmaceutical agents .
Antitumor Activity
Interestingly, some hydroxylamines demonstrate carcinostatic activity , meaning they can inhibit the growth of tumors in animal models. Although this compound's specific effects on tumor cells have not been extensively documented, the potential for similar activity exists based on the behavior of related compounds .
Case Studies and Research Findings
While specific studies focusing solely on this compound are scarce, broader research on hydroxylamines provides insight into their biological roles:
Potential Therapeutic Applications
Given the biological activities associated with hydroxylamines, there is potential for this compound in therapeutic applications:
- Cancer Treatment : Due to its possible antitumor properties.
- Antimicrobial Agents : Inhibition of microbial enzymes may lead to new antimicrobial strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
